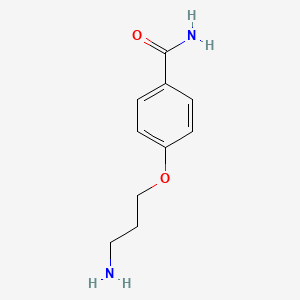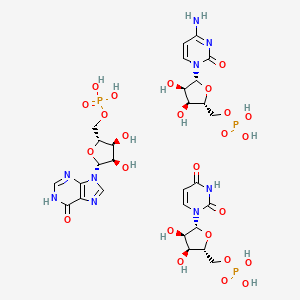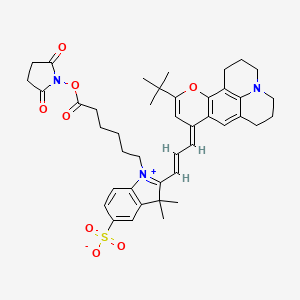![molecular formula C12H9N3O B1497786 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 91493-94-6](/img/structure/B1497786.png)
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Descripción general
Descripción
“2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a chemical compound with the linear formula C12H9N3O . It has a molecular weight of 211.22 . This compound is used in various applications and research .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods . For instance, an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” can be represented by the linear formula C12H9N3O . The InChI code for this compound is provided in the source .
Physical And Chemical Properties Analysis
It should be stored at a temperature of 2-8°C . The physical form of this compound is not specified in the sources .
Aplicaciones Científicas De Investigación
Kinase Inhibition
This compound has been identified as a potential multi-targeted kinase inhibitor . Kinases are enzymes that play a crucial role in signaling pathways within cells. By inhibiting these enzymes, 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be used to disrupt the proliferation of cancer cells .
Apoptosis Induction
Research has shown that derivatives of this compound can act as apoptosis inducers . Apoptosis is the process of programmed cell death, and inducing this process in cancer cells is a promising strategy for cancer treatment .
Pharmaceutical Intermediate
The compound serves as an intermediate in pharmaceutical synthesis. It can be used to create more complex molecules that have potential therapeutic applications .
Regiochemical Probes
Methylated derivatives of 7-Deazahypoxanthines, which can be synthesized from this compound, are used as regiochemical probes of xanthine oxidase. This application is significant in the study of metabolic pathways .
Biological Material Research
As a biochemical reagent, this compound can be used in life science research related to organic compounds and biological materials .
NF-κB Pathway Inhibition
It has been identified as an inhibitor of the NF-κB inducing kinase (NIK). The NF-κB pathway is involved in inflammatory responses and its inhibition is beneficial in treating conditions like psoriasis .
Cancer Therapeutics
Due to its role in kinase inhibition and apoptosis induction, this compound is being studied for its use in developing anticancer therapeutics . Its ability to target multiple kinases makes it a valuable candidate for cancer treatment .
Enhancement of Potency and Selectivity in TKIs
The addition of halogen atoms to the structure of tyrosine kinase inhibitors (TKIs) derived from this compound can enhance their potency and selectivity. This structural modification can lead to improved therapeutic effects .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, affecting their function .
Mode of Action
It’s suggested that different substitutions on the phenyl ring can affect the compound’s interaction with its target .
Biochemical Pathways
Related compounds have been shown to affect various cellular processes, including proinflammatory cytokine and chemokine gene expression .
Pharmacokinetics
Similar compounds have been noted for their drug-likeness during lead optimization, suggesting favorable pharmacokinetic properties .
Result of Action
Related compounds have been shown to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity of similar compounds .
Propiedades
IUPAC Name |
2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-9-6-7-13-11(9)14-10(15-12)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCXXFFNKMCXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609063 | |
| Record name | 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
CAS RN |
91493-94-6 | |
| Record name | 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















